(2S)-2-amino-3-phényl(213C)propanoïque

Vue d'ensemble

Description

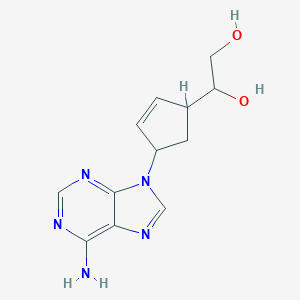

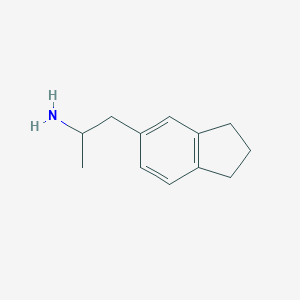

L-Phenylalanine (2-13C) is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Phenylalanine (2-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Phenylalanine (2-13C) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Production de protéines marquées isotopiquement

Les acides aminés marqués isotopiquement tels que la L-phénylalanine (2-13C) sont essentiels à la production de protéines marquées isotopiquement, qui sont essentielles à diverses applications de spectroscopie RMN. Cela permet des études structurales et dynamiques détaillées des protéines .

Évaluation de l'activité de la phénylalanine hydroxylase

Le composé est utilisé pour évaluer l'activité de la phénylalanine hydroxylase par le biais d'un test respiratoire, qui mesure le niveau de ^13CO2 après administration de phénylalanine marquée au ^13C. Ceci est important pour l'étude des troubles métaboliques tels que la phénylcétonurie .

Biosynthèse à partir de précurseurs aromatiques

Les chercheurs ont développé des procédés de bioconversion pour synthétiser la L-phénylalanine à partir de précurseurs aromatiques peu coûteux comme le benzaldéhyde ou l'alcool benzylique, ce qui pourrait conduire à des méthodes de production plus rentables .

Capture de neutrons par le bore (BNCT)

Les dérivés de la L-phénylalanine, tels que la 4-borono-L-phénylalanine (BPA), présentent un potentiel dans les essais cliniques de BNCT pour le traitement du cancer. L'amélioration de l'absorption du BPA dans les cellules est un domaine de recherche clé où la L-phénylalanine (2-13C) peut jouer un rôle .

Synthèse de rapporteurs RMN

Le composé est utilisé pour introduire des systèmes de spins 13C-19F dans les chaînes latérales aromatiques deutérées de la phénylalanine, servant de rapporteurs pour les applications de RMN des protéines. Cette méthode est économique et simple, fournissant des informations précieuses sur les structures des protéines .

Imagerie par spectrométrie de masse

La L-phénylalanine (2-13C) est utilisée en imagerie par spectrométrie de masse pour étudier la cinétique de la phénylalanine marquée dans les tissus biologiques, tels que les tissus tumoraux chez la souris. Cela aide à comprendre les voies métaboliques et le comportement des tumeurs .

Mécanisme D'action

Target of Action

L-Phenylalanine (2-13C) primarily targets the α2δ subunit of voltage-dependent Ca+ channels and the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) . The α2δ subunit of voltage-dependent Ca+ channels plays a crucial role in the transmission of electrical signals in nerve cells, while NMDARs are critical for synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

L-Phenylalanine (2-13C) acts as an antagonist at the α2δ subunit of voltage-dependent Ca+ channels with a Ki of 980 nM . It also acts as a competitive antagonist for the glycine- and glutamate-binding sites of NMDARs . This means that it competes with glycine and glutamate for binding to these sites, thereby inhibiting the normal function of these receptors .

Biochemical Pathways

The action of L-Phenylalanine (2-13C) on these targets affects several biochemical pathways. By antagonizing the α2δ subunit of voltage-dependent Ca+ channels, it can modulate the influx of calcium ions, which are essential for the release of neurotransmitters and the propagation of electrical signals . By inhibiting the function of NMDARs, it can affect the excitatory synaptic transmission, which is crucial for many cognitive functions .

Pharmacokinetics

It’s known that the incorporation of stable isotopes like 13c into drug molecules can potentially affect their pharmacokinetic and metabolic profiles

Result of Action

The molecular and cellular effects of L-Phenylalanine (2-13C)'s action are primarily related to its antagonistic effects on the α2δ subunit of voltage-dependent Ca+ channels and NMDARs . By inhibiting these targets, it can modulate neuronal signaling and potentially affect various neurological processes .

Analyse Biochimique

Biochemical Properties

L-Phenylalanine (2-13C) interacts with various enzymes, proteins, and other biomolecules. It is a substrate for phenylalanine hydroxylase, a key enzyme in the phenylpropanoid pathway . This interaction is crucial for the conversion of L-Phenylalanine (2-13C) into tyrosine, another essential amino acid .

Cellular Effects

L-Phenylalanine (2-13C) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, high levels of this amino acid have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Molecular Mechanism

The molecular mechanism of action of L-Phenylalanine (2-13C) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it serves as a substrate for phenylalanine hydroxylase, leading to the production of tyrosine . This process involves the binding of L-Phenylalanine (2-13C) to the active site of the enzyme, triggering a series of biochemical reactions.

Temporal Effects in Laboratory Settings

The effects of L-Phenylalanine (2-13C) change over time in laboratory settings. Studies have shown that the largest biomass increase rate and the highest production rate were seen at specific time points during fermentation

Dosage Effects in Animal Models

The effects of L-Phenylalanine (2-13C) vary with different dosages in animal models

Metabolic Pathways

L-Phenylalanine (2-13C) is involved in several metabolic pathways, including the phenylpropanoid pathway . It interacts with various enzymes or cofactors in these pathways. For instance, it serves as a substrate for phenylalanine hydroxylase in the conversion of L-Phenylalanine (2-13C) to tyrosine .

Transport and Distribution

L-Phenylalanine (2-13C) is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which can affect its localization or accumulation. The specific details of these interactions and their effects on the compound’s distribution are still being studied.

Subcellular Localization

The subcellular localization of L-Phenylalanine (2-13C) and its effects on activity or function are complex and depend on several factors It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propriétés

IUPAC Name |

(2R)-2-amino-3-phenyl(213C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-HMANNDOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[13C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)

![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)

![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)

![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)